1-(3-Bromopropyl)-2-(difluoromethoxy)-5-ethoxybenzene
Description
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-ethoxybenzene is a halogenated aromatic compound featuring a bromopropyl chain, difluoromethoxy, and ethoxy substituents on a benzene ring. The ethoxy substituent contributes to lipophilicity, influencing solubility and pharmacokinetic behavior. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric profile .
Properties
Molecular Formula |
C12H15BrF2O2 |
|---|---|
Molecular Weight |
309.15 g/mol |
IUPAC Name |
2-(3-bromopropyl)-1-(difluoromethoxy)-4-ethoxybenzene |
InChI |
InChI=1S/C12H15BrF2O2/c1-2-16-10-5-6-11(17-12(14)15)9(8-10)4-3-7-13/h5-6,8,12H,2-4,7H2,1H3 |
InChI Key |
JBPDLWYTLCNJJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OC(F)F)CCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-2-(difluoromethoxy)-5-ethoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has the desired substituents.
Etherification: The difluoromethoxy and ethoxy groups are introduced via etherification reactions, using appropriate alkyl halides and a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-ethoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethoxy and difluoromethoxy groups.
Coupling Reactions: The aromatic ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN), typically in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Scientific Research Applications
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-ethoxybenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including as a precursor for drug development.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound may be used in studies to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-2-(difluoromethoxy)-5-ethoxybenzene involves its interaction with molecular targets through its functional groups. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The difluoromethoxy and ethoxy groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Reactivity
1-[4-(3-Bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone (C₁₄H₁₉BrO₃)
- Structure: Contains a bromopropoxy chain, hydroxy group, and propyl-substituted acetophenone backbone.
- Key Differences: The acetophenone carbonyl group increases electrophilicity compared to the ethoxy and difluoromethoxy groups in the target compound.
- Synthetic Applications : Used as an intermediate in ketone-based syntheses, whereas the target compound’s difluoromethoxy group may favor stability under acidic conditions.
1-Bromo-2-(3-bromopropyl)benzene
- Structure : A simpler analog with two bromine atoms (on the benzene ring and propyl chain).
- Key Differences : Lacks oxygen-containing substituents (difluoromethoxy, ethoxy), resulting in lower polarity and higher hydrophobicity. The absence of electron-withdrawing groups reduces resonance stabilization, making it more reactive in electrophilic substitutions .
- Synthesis : Prepared via bromination of 3-(2-bromophenyl)propan-1-ol with a 95% yield using hexane purification, suggesting similar methodologies could apply to the target compound with modifications for oxygenated substituents .
1-(3-Bromopropyl)-2-chlorobenzene
- Structure : Features a chlorobenzene ring and bromopropyl chain.
- Key Differences : The chloro substituent is less electronegative than difluoromethoxy, leading to weaker electron-withdrawing effects. This compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) may differ due to the reduced activation of the aromatic ring .
Physicochemical Properties
- Polarity Trends : The target compound’s difluoromethoxy and ethoxy groups increase polarity compared to purely halogenated analogs, suggesting improved solubility in polar aprotic solvents (e.g., DMSO).
- Purification: Halogenated analogs in were purified using hexane, indicating non-polar characteristics, whereas the target compound may require mixed solvents (e.g., ethyl acetate/hexane) due to its oxygenated groups.
Biological Activity
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-ethoxybenzene is an organic compound with a complex structure characterized by a benzene ring substituted with a bromopropyl group, a difluoromethoxy group, and an ethoxy group. Its molecular formula is C12H15BrF2O2, and it has a molecular weight of approximately 309.15 g/mol. This compound has garnered attention for its potential biological activities, particularly its interactions with various molecular targets such as enzymes and receptors.
The biological activity of this compound primarily involves its ability to form covalent bonds with nucleophilic sites on proteins, leading to either inhibition or activation of enzymatic activities. This property is significant for biochemical studies, especially in enzyme inhibition assays and receptor binding studies. The unique arrangement of functional groups contributes to its distinct chemical properties and potential applications in medicinal chemistry.
Research Findings
Recent studies have indicated that this compound exhibits significant biological activity, including:
- Antimicrobial Activity : Preliminary investigations suggest that compounds with similar structures may exhibit antimicrobial properties.
- Cytotoxic Effects : The compound's interactions with specific enzymes and receptors are critical for understanding its biological activity, particularly in developing therapeutic agents targeting specific pathways or conditions.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethylbenzene | Structure | Enhanced lipophilicity |
| 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene | Structure | Different electronic properties due to sulfur |
| 3-Bromopropyltrimethoxysilane | Structure | Used in different industrial applications, particularly in silane chemistry |
This table illustrates how variations in substituents can significantly alter the chemical behavior and application potential of similar compounds.
Antimicrobial Activity Study
A recent study explored the antimicrobial effects of compounds similar to this compound against various bacterial strains. The results demonstrated that certain derivatives exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli.
Cytotoxicity Assessment
In another investigation, the cytotoxicity of this compound was assessed against several human tumor cell lines. The findings indicated selective cytotoxicity, suggesting potential applications in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
